![molecular formula C18H30O3 B13806653 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- CAS No. 88159-18-6](/img/structure/B13806653.png)
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- is a complex organic compound with the molecular formula C18H30O3. It contains a total of 51 bonds, including 21 non-hydrogen bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 carboxylic acid group, 1 hydroxyl group, 1 ether group, and 1 oxirane group
Preparation Methods
The synthesis of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves several steps. One common synthetic route includes the reaction of undecenoic acid with an epoxidizing agent to introduce the oxirane ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is crucial for its potential biological and therapeutic effects .
Comparison with Similar Compounds
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- can be compared with other similar compounds, such as 9-Oxo-11-(3-pentyl-2-oxiranyl)-10-undecenoic acid. While both compounds share similar structural features, including the presence of an oxirane ring and a carboxylic acid group, they differ in their specific substituents and overall molecular structure.
Properties
CAS No. |
88159-18-6 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
11-(3-pent-2-enyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20) |
InChI Key |
BKKGUKSHPCTUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
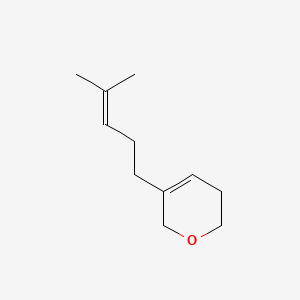
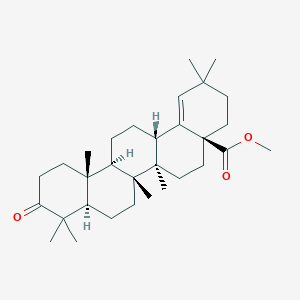
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
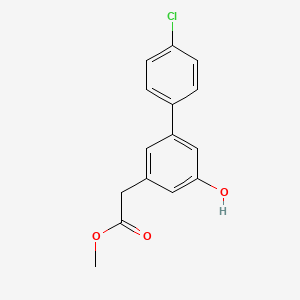
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
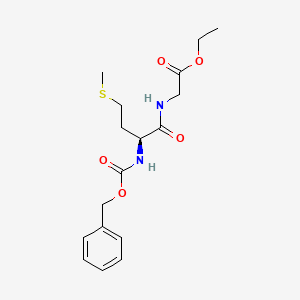

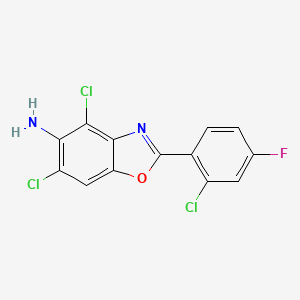
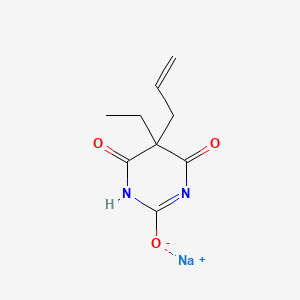


![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
